molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Cat. No.: B1648478
CAS No.: 159731-55-2
M. Wt: 217.27 g/mol
InChI Key: FFOBGQKLYQWHRP-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a diazepane moiety

Mechanism of Action

Target of Action

Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.

Mode of Action

Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.

Biochemical Analysis

Biochemical Properties

2-(1,4-Diazepan-1-yl)benzo[d]oxazole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with imine reductases, which are enzymes involved in reductive amination reactions . These interactions can lead to the formation of chiral amines, which are important in pharmaceutical synthesis. Additionally, this compound may act as a modulator of certain receptor proteins, affecting their binding affinity and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . By binding to these receptors, this compound can enhance the conduction of chloride ions across the neuronal cell membrane, leading to hyperpolarization and reduced neuronal activity . This modulation of GABA receptors can have implications for neurological function and disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. At the molecular level, this compound can bind to receptor sites on proteins, altering their conformation and activity. For instance, its binding to GABA receptors enhances chloride ion conduction, leading to hyperpolarization of neurons . Additionally, this compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of receptor activity and enzyme function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating receptor activity and enzyme function . At higher doses, it can lead to toxic or adverse effects, such as excessive inhibition of neuronal activity or disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, it may undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes . These interactions can influence the compound’s biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method allows for the production of chiral 1,4-diazepanes with high enantioselectivity. Another method involves the reaction of 2-aminobenzoxazole with diazepane under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)benzo[d]oxazole is unique due to its combination of a benzoxazole ring and a diazepane moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBGQKLYQWHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 40 mL vial at room temperature, 2-chlorobenzo[d]oxazole (760 mg, 5 mmol) was added to a solution of homopiperazine (2 g, 20 mmol) in CH3CN. The reaction mixture gradually turned into a suspension. Upon standing for additional half an hour, solid was filtered off and the collected filtrate was directly subjected to chromatography (Isco, gradient elution, CH2Cl2 to 9:1 CH2Cl2/MeOH). 420 mg of the desired product was isolated (MS, M++H=218.1).
Quantity
760 mg
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Reaction Step One
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2 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 978 mg portion of homopiperazine was dissolved in 3 ml of DMF. Under cooling with ice, 500 mg of 2-chloro-benzoxazole was added to the thus prepared solution, and the reaction was carried out for 1 hour at the same temperature and then for 24 hours at room temperature. The reaction solution was concentrated under a reduced pressure, and the resulting residue was dissolved in 200 ml of ethyl acetate, washed with sodium hydrogencarbonate aqueous solution (pH 8) and water in that order, dehydrated with sodium sulfate and then concentrated under a reduced pressure. Thereafter, the resulting residue was purified by a silica gel column chromatography (chloroform:methanol=10:1) to obtain 540 mg of the title compound.
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0 (± 1) mol
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3 mL
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500 mg
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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